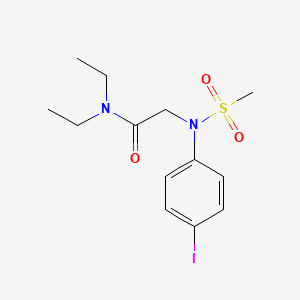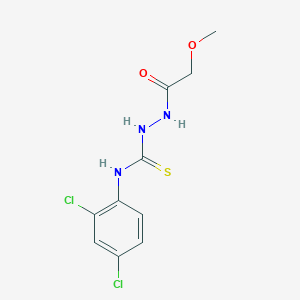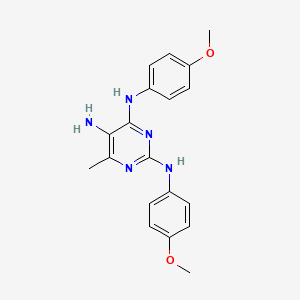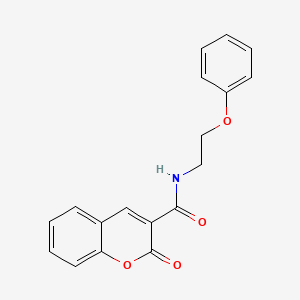
N-(3-methylphenyl)-N-propyl-2-(2-thienyl)acetamide
Descripción general
Descripción
N-(3-methylphenyl)-N-propyl-2-(2-thienyl)acetamide, also known as Tianeptine, is a novel antidepressant and anxiolytic drug that has been used for the treatment of major depressive disorder (MDD) and anxiety disorders. Tianeptine was first synthesized in France in the 1960s and has since been approved for clinical use in several countries, including France, Russia, and China.
Mecanismo De Acción
N-(3-methylphenyl)-N-propyl-2-(2-thienyl)acetamide has a unique mechanism of action compared to other antidepressants. It acts as a selective serotonin reuptake enhancer (SSRE), which means that it enhances the reuptake of serotonin by neurons in the brain. This is in contrast to selective serotonin reuptake inhibitors (SSRIs), which block the reuptake of serotonin. This compound also modulates the release of glutamate, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons in the brain. It has also been found to increase the expression of genes involved in neuroplasticity, which may contribute to its antidepressant effects. This compound has been shown to have a low potential for abuse and addiction, and it has been found to be well-tolerated in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methylphenyl)-N-propyl-2-(2-thienyl)acetamide has several advantages for use in laboratory experiments. It has a unique mechanism of action compared to other antidepressants, which may provide insights into the underlying causes of depression and anxiety disorders. It has also been found to have a low potential for abuse and addiction, which makes it a safer alternative to other drugs that are commonly used in animal studies. However, this compound has some limitations for use in laboratory experiments. It has a short half-life, which means that it may need to be administered multiple times per day to maintain therapeutic levels. It also has a narrow therapeutic window, which means that the dose must be carefully titrated to avoid toxicity.
Direcciones Futuras
There are several future directions for research on N-(3-methylphenyl)-N-propyl-2-(2-thienyl)acetamide. One area of interest is the potential use of this compound as a treatment for other psychiatric disorders, such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). Another area of interest is the potential use of this compound as a cognitive enhancer, as it has been shown to improve memory and learning in animal studies. Further research is also needed to elucidate the mechanisms underlying the antidepressant and anxiolytic effects of this compound, which may provide insights into the development of new treatments for these disorders.
Aplicaciones Científicas De Investigación
N-(3-methylphenyl)-N-propyl-2-(2-thienyl)acetamide has been extensively studied for its antidepressant and anxiolytic effects. It has been shown to increase the uptake of serotonin in the brain, which is believed to be the mechanism of its antidepressant action. This compound has also been found to modulate the release of glutamate, an excitatory neurotransmitter, which may contribute to its anxiolytic effects.
Propiedades
IUPAC Name |
N-(3-methylphenyl)-N-propyl-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-3-9-17(14-7-4-6-13(2)11-14)16(18)12-15-8-5-10-19-15/h4-8,10-11H,3,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYCXDHLFJRTLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=CC(=C1)C)C(=O)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(2,4-dichlorophenoxy)butanoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4770157.png)
![1-ethyl-5-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4770165.png)
![methyl 4-{[4-(1-azepanylcarbonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4770169.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4770177.png)
![methyl 3-({[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B4770184.png)

![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4770192.png)


![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-(4-isopropylphenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4770219.png)
![5-(2,4-dichlorophenyl)-4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4770232.png)
![3-allyl-5-[2-(1-naphthylmethoxy)-5-nitrobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4770241.png)
